N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-4-19-9-11(15(18-19)21-5-2)14(20)17-13-8-6-7-12(16)10(13)3/h6-9H,4-5H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBBEZQVLKRUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the ethoxy group. Finally, the carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.
- Reduction : Employing lithium aluminum hydride to yield amines or alcohols.
- Substitution : The chloro group can be replaced with other nucleophiles under suitable conditions.
Biology
This compound has been investigated for its potential biological activities , including:
-
Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Case Study : In vitro tests demonstrated significant inhibition of bacterial growth in Staphylococcus aureus.
-
Anti-inflammatory Effects : Research indicates that it may inhibit enzymes involved in inflammatory pathways.
- Case Study : Animal models showed reduced inflammation markers after administration of the compound.
Medicine
Exploration into the therapeutic potential of this compound includes:
-
Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways.
- Case Study : In vitro assays revealed that the compound reduced proliferation rates in certain cancer cell lines.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound.
| Application Area | Key Findings | Case Studies |
|---|---|---|
| Chemistry | Building block for complex synthesis | Various chemical reactions are feasible |
| Biology | Antimicrobial and anti-inflammatory properties | Significant inhibition in bacterial growth and inflammation markers |
| Medicine | Potential anti-cancer agent | Reduced tumor proliferation in cell lines |
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014046-07-1)
Molecular Formula : C₁₄H₁₅Cl₂N₃O₂
Molecular Weight : 328.2 g/mol .
Comparison :
- Aryl substitution : Replaces 3-chloro-2-methylphenyl with 3,4-dichlorophenyl, increasing halogen density and lipophilicity (ClogP likely higher).
- Impact : Enhanced electron-withdrawing effects may influence binding to hydrophobic pockets in biological targets.
4-Chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 2034527-13-2)
Molecular Formula : C₁₆H₁₄ClN₇OS
Molecular Weight : 387.8 g/mol .
Comparison :
- Pyrazole substitution : Chlorine at position 4 (vs. ethoxy at position 3 in the target compound).
- Impact : The bulky triazolopyridazine group may reduce membrane permeability but enhance target specificity.
4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (CAS 1172917-86-0)
Molecular Formula : C₁₅H₁₈FN₃O₃
Molecular Weight : 307.3 g/mol .
Comparison :
- Pyrazole substitution : Ethoxy at position 4 (vs. position 3 in the target), altering spatial orientation.
- Aryl group : 4-fluorophenyl introduces electron-withdrawing effects distinct from chloro-methyl substitution.
- Carboxamide chain : Methoxyethyl group (vs. ethyl in the target) may improve solubility.
1-(3-Chlorophenyl)-N-ethyl-5-methoxy-1H-pyrazole-3-carboxamide
Key Features :
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
Key Features :
- Substituents : Multiple chlorines on phenyl rings and a pyridylmethyl group.
Research Findings and Implications
While direct biological data for the target compound are unavailable, insights can be drawn from structural analogs:
- Substituent position : Ethoxy at pyrazole position 3 (target) vs. position 4 (CAS 1172917-86-0) may critically affect conformational stability and target engagement .
- Halogen effects : Chlorine vs. fluorine on aryl groups modulates electronic properties and lipophilicity, influencing pharmacokinetics (e.g., absorption, metabolism) .
- Heterocyclic extensions : Bulky groups (e.g., triazolopyridazine in CAS 2034527-13-2) may limit blood-brain barrier penetration but improve selectivity .
Comparative Data Table
Biological Activity
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various biological applications, particularly due to its potential therapeutic properties. This article outlines the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro-substituted phenyl ring
- Ethoxy group
- Pyrazole ring
- Carboxamide functional group
The IUPAC name for this compound is N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide, with the molecular formula .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function by:
- Inhibiting enzyme activity : The compound can bind to the active sites of enzymes, modulating their functions.
- Receptor modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial potential, showing effectiveness against a range of pathogens. Its structural components may contribute to disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exert anti-inflammatory effects. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Compounds similar to this one have shown promising results in reducing edema in animal models .
Research Findings and Case Studies
Several studies have explored the biological activities of pyrazole derivatives, highlighting their therapeutic potential:
Q & A
Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. A common approach includes:
Core Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions. For example, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was synthesized via a cyclization reaction in N,N-dimethylacetamide with potassium carbonate at 80°C for 10 hours .
Substitution Reactions : Introduction of the ethoxy group at the 3-position via nucleophilic substitution or alkylation.
Amide Coupling : Reacting the pyrazole-4-carboxylic acid derivative with N-(3-chloro-2-methylphenyl) amine using coupling agents like EDC/HOBt.
Purification : Silica gel chromatography is critical for isolating the target compound from byproducts .
Key Challenges : Regioselectivity in pyrazole ring formation and steric hindrance during amide coupling require optimization of reaction conditions (e.g., solvent polarity, temperature) .
Q. How is the structural identity of this compound verified?
Methodological Answer: Structural confirmation relies on a combination of analytical techniques:
Q. What preliminary biological activities are reported for this compound class?
Methodological Answer: Pyrazole-carboxamides are explored as sodium channel blockers (e.g., indoxacarb analogs) . Standard assays include:
- Electrophysiological Studies : Patch-clamp techniques to measure inhibition of voltage-gated sodium channels in neuronal cells .
- Insecticidal Activity : Bioassays on Spodoptera frugiperda larvae, with LC50 values calculated from dose-response curves .
- Enzyme Inhibition : Fluorometric assays targeting acetylcholinesterase or cytochrome P450 isoforms to assess off-target effects .
Advanced Research Questions
Q. How do solvent polarity and temperature impact regioselectivity in pyrazole ring formation?
Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, N,N-dimethylacetamide) favor the 1,3-dipolar cycloaddition pathway, yielding the 1-ethyl-3-ethoxy isomer. Non-polar solvents may lead to alternative regioisomers .
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but can promote side reactions (e.g., decarboxylation). Kinetic vs. thermodynamic control must be balanced .
- Catalysts : Bases like K2CO3 or Cs2CO3 enhance nucleophilicity of intermediates, improving yield and selectivity .
Data Contradictions : Conflicting reports on regioselectivity may arise from variations in solvent purity or trace metal catalysts .
Q. How can contradictory NMR data for similar pyrazole derivatives be resolved?
Methodological Answer: Discrepancies in NMR assignments often stem from:
- Tautomerism : Pyrazole rings exhibit annular tautomerism, altering proton environments. Variable-temperature NMR (e.g., -40°C to 25°C) can stabilize specific tautomers .
- Solvent Effects : Chloroform-d vs. DMSO-d6 may shift aromatic protons by 0.2–0.5 ppm. Internal standards (e.g., TMS) and 2D NMR (COSY, HSQC) clarify assignments .
- Crystallographic Validation : X-ray structures resolve ambiguities, as demonstrated for 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino] derivatives .
Q. What mechanistic insights exist for this compound’s interaction with voltage-gated sodium channels?
Methodological Answer: Mechanistic studies involve:
- Molecular Docking : Pyrazole-carboxamides bind to the pore-forming region of Nav1.7 channels, with the 3-ethoxy group enhancing hydrophobic interactions .
- Mutagenesis Studies : Site-directed mutations (e.g., F1764A in domain IV) reduce inhibitory potency, confirming key binding residues .
- Electrophysiology : Voltage-clamp recordings reveal state-dependent inhibition, with stronger block during channel inactivation .
Contradictions : Some studies report partial agonist activity at high concentrations, suggesting dual modulation. Dose-response curves and Schild analysis are critical to differentiate effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
